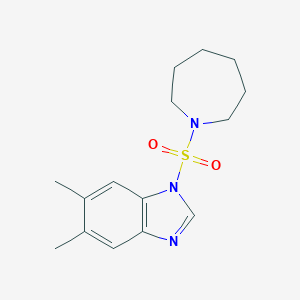
1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole is a chemical compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
The synthesis of 1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5,6-dimethylbenzimidazole with azepane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase efficiency and yield.
Chemical Reactions Analysis
1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using reagents like halogenating agents or alkyl halides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzimidazole ring can also interact with nucleic acids, affecting DNA and RNA synthesis. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-(Azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole can be compared with other similar compounds, such as:
1-(Azepan-1-ylsulfonyl)aniline: This compound has a similar azepane-sulfonyl structure but lacks the benzimidazole ring, resulting in different chemical and biological properties.
5,6-Dimethylbenzimidazole:
Sulfonyl-substituted benzimidazoles: These compounds have similar structures but may have different substituents on the benzimidazole ring, leading to variations in their chemical and biological activities.
Properties
IUPAC Name |
1-(azepan-1-ylsulfonyl)-5,6-dimethylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-12-9-14-15(10-13(12)2)18(11-16-14)21(19,20)17-7-5-3-4-6-8-17/h9-11H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWLIMCVUVCWEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B500131.png)
![N-phenyl-N'-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)urea](/img/structure/B500132.png)
![2-Oxo-4-(2-thienyl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B500136.png)
![2-Oxo-4-(3-pyridinyl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B500137.png)
![Ethyl 5-(4-chloroanilino)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B500138.png)
![Ethyl 5-[(2-amino-2-oxoethyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B500140.png)
![Ethyl 5-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B500143.png)
![ethyl 5-(1H-benzimidazol-2-ylsulfanyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B500145.png)
![4-(4-fluorophenyl)-2-oxo-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile](/img/structure/B500147.png)
![4-(4-chlorophenyl)-2-oxo-1,5-dihydro-2H-chromeno[4,3-b]pyridine-3-carbonitrile](/img/structure/B500148.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B500150.png)
![diethyl 2-[(morpholinocarbothioyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B500151.png)
![1-(2-chlorophenyl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine](/img/structure/B500152.png)
![2-(4-fluorobenzyl)-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazole-3,4-dione](/img/structure/B500154.png)
